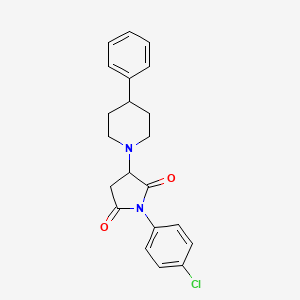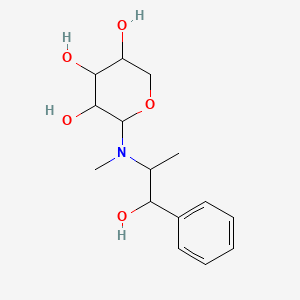![molecular formula C25H24N6O3S B14942252 Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-oxo-1,3-thiazolan-5-yliden}acetate](/img/structure/B14942252.png)
Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-oxo-1,3-thiazolan-5-yliden}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a quinazoline moiety, and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the quinazoline moiety and the dimethylphenyl group. The final step involves the esterification of the compound to form the methyl acetate derivative. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate
- Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate
Uniqueness
The uniqueness of Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C25H24N6O3S |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
methyl (2Z)-2-[2-(2,4-dimethylphenyl)imino-3-[(E)-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C25H24N6O3S/c1-13-6-8-18(15(3)10-13)29-25-31(22(33)20(35-25)12-21(32)34-5)23(26)30-24-27-16(4)17-11-14(2)7-9-19(17)28-24/h6-12H,1-5H3,(H2,26,27,28,30)/b20-12-,29-25? |
Clave InChI |
CMPFNNFHFJRCBF-NQDAVXOOSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)N=C2N(C(=O)/C(=C/C(=O)OC)/S2)/C(=N/C3=NC(=C4C=C(C=CC4=N3)C)C)/N)C |
SMILES canónico |
CC1=CC(=C(C=C1)N=C2N(C(=O)C(=CC(=O)OC)S2)C(=NC3=NC(=C4C=C(C=CC4=N3)C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14942176.png)
![ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate](/img/structure/B14942181.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B14942184.png)
![(3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14942189.png)
![N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-N-(1,3-benzodioxol-5-yl)methanesulfonamide](/img/structure/B14942201.png)


![Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate](/img/structure/B14942213.png)
![Methyl 6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B14942217.png)
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942220.png)
![Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14942227.png)

![5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B14942238.png)

